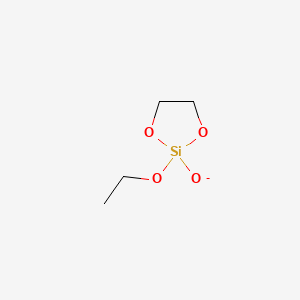

Silicic acid, 1,2-ethanediyl ethyl ester

説明

Silicic acid, 1,2-ethanediyl ethyl ester (CAS 170424-65-4) is an organosilicon compound with the molecular formula C₄H₉O₄Si and a molar mass of approximately 152.2 g/mol . Its structure features a silicon atom bonded to an ethanediyl (ethylene glycol-derived) bridge and ethyl ester groups, as depicted in its InChIKey AYCAVLFMDYHYMG-UHFFFAOYSA-N .

特性

CAS番号 |

170424-65-4 |

|---|---|

分子式 |

C4H9O4Si- |

分子量 |

149.20 g/mol |

IUPAC名 |

2-ethoxy-2-oxido-1,3,2-dioxasilolane |

InChI |

InChI=1S/C4H9O4Si/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3/q-1 |

InChIキー |

AYCAVLFMDYHYMG-UHFFFAOYSA-N |

正規SMILES |

CCO[Si]1(OCCO1)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid, 1,2-ethanediyl ethyl ester typically involves the reaction of silicic acid with ethylene glycol and ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of silicic acid, 1,2-ethanediyl ethyl ester is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

化学反応の分析

反応の種類

ケイ酸ジエチルエチレングリコールエステルは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

加水分解: 通常、酸性またはアルカリ性水溶液中で行われます.

縮合: 強酸や強塩基などの触媒の存在が必要です.

生成される主な生成物

類似化合物との比較

Comparison with Structurally Similar Compounds

1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester (CAS 166412-78-8)

- Molecular Formula : C₂₆H₄₈O₄ (Molar mass: 424.7 g/mol) .

- Structure: A cyclohexane ring with two ester-linked isononyl groups.

- Applications : Used as a general-purpose plasticizer or lubricant additive .

- Safety : Requires stringent first-aid measures for inhalation exposure, indicating higher toxicity compared to silicic acid esters .

- Key Differences: Larger molecular size, non-silicon backbone, and industrial utility contrast with the silicon-based, smaller silicic acid ester.

Hexadecanoic Acid Esters

a) Hexadecanoic Acid, 1-(Hydroxymethyl)-1,2-Ethanediyl Ester (CAS 761-35-3)

- Molecular Formula : C₃₅H₆₈O₅ (Molar mass: ~640 g/mol) .

- Structure : A fatty acid ester with hydroxymethyl and ethanediyl groups.

- Applications : Found in essential oils and phytochemical studies, likely as an emollient or surfactant .

- Key Differences : High molecular weight, lack of silicon, and prevalence in biological systems distinguish it from the silicic acid derivative.

b) Hexadecanoic Acid, 2-Hydroxy-1-(Hydroxymethyl) Ethyl Ester (CAS 23470-00-0)

- Molecular Formula : C₁₉H₃₈O₄ (Molar mass: ~330.5 g/mol) .

- Structure : Branched ester with dual hydroxyl groups.

- Applications : Used in traditional medicine formulations for its stabilizing properties .

- Key Differences : Polar hydroxyl groups enhance hydrophilicity, unlike the hydrophobic silicic acid ester.

Silicic Acid, Ethyl Ester

- Molecular Formula : Presumed to be simpler (e.g., C₈H₂₀O₄Si) based on ethyl substituents .

- Structure : Ethyl groups directly attached to silicon, lacking the ethanediyl bridge.

- Applications : Used as a precursor in silica gel synthesis .

- Key Differences : The absence of the ethanediyl bridge reduces structural rigidity compared to the target compound.

Comparative Data Table

Research Findings and Trends

- Structural Impact on Applications: Silicic acid, 1,2-ethanediyl ethyl ester’s silicon-oxygen backbone may offer thermal stability, but its small size limits film-forming capacity compared to larger esters like hexadecanoic acid derivatives .

- Safety and Handling : Cyclohexane-based esters exhibit higher acute toxicity, necessitating strict safety protocols, whereas silicic acid esters’ hazards remain understudied .

- Market Presence : Fatty acid esters dominate in cosmetics and pharmaceuticals, while silicic acid esters remain niche, pending further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。